Product packaging for Abt 263(Cat. No.:CAS No. 923564-51-6)

Abt 263

货号: B1683852
CAS 编号: 923564-51-6
分子量: 974.6 g/mol
InChI 键: JLYAXFNOILIKPP-KXQOOQHDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Navitoclax (also known as ABT-263) is an orally bioavailable, small-molecule inhibitor that functions as a BH3 mimetic, designed to selectively target and inhibit key anti-apoptotic proteins in the B-cell lymphoma-2 (Bcl-2) family, including Bcl-2, Bcl-xL, and Bcl-w . By binding to these proteins, Navitoclax disrupts their protective interactions with pro-apoptotic counterparts, thereby promoting the initiation of the mitochondrial apoptotic pathway and leading to programmed cell death . This mechanism makes it a valuable tool for investigating apoptosis resistance in cancer cells and for developing novel therapeutic strategies. Its primary research applications include the study of hematological malignancies, such as leukemia and lymphoma, and solid tumors, where it is explored both as a single agent and in combination with other chemotherapeutics . Furthermore, Navitoclax has gained significant attention as a potent senolytic agent. It has been demonstrated to selectively induce apoptosis in senescent cells, which has shown promise in rejuvenating aged stem cells and mitigating age-related pathologies and therapy-induced side effects in preclinical models . Researchers can utilize this high-purity compound to probe fundamental mechanisms of cell survival and death in various disease contexts. The product is offered with a guaranteed purity of ≥95% (as determined by HPLC) and has a molar mass of 974.62 g/mol . It is critical to note that this product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H55ClF3N5O6S3 B1683852 Abt 263 CAS No. 923564-51-6

属性

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYAXFNOILIKPP-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H55ClF3N5O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042640
Record name ABT-263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

974.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923564-51-6
Record name ABT 263
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923564-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Navitoclax [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923564516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Navitoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAVITOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKJ5VVK2WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Navitoclax in Oncology Research: Therapeutic Applications and Strategies

Single-Agent Efficacy Studies

Preclinical studies have demonstrated that navitoclax exhibits potent cytotoxic activity in human tumor cell lines that overexpress BCL-2, and it has shown rapid and complete tumor regression in some xenograft models. nih.gov Clinical antitumor activity of navitoclax as a single agent has been observed in certain lymphoid malignancies. nih.gov

Small Cell Lung Cancer (SCLC)

Data Table: Single-Agent Navitoclax Efficacy in Relapsed SCLC (Phase IIa Study)

Efficacy OutcomeNumber of Patients (N=39)Percentage (%)
Partial Response (PR)12.6
Stable Disease (SD)923.0
Median PFS1.5 monthsN/A
Median OS3.2 monthsN/A

Acute Lymphocytic Leukemia (ALL)

Early studies on navitoclax have shown promising results in suppressing tumors in acute lymphocytic leukemia (ALL) models. nih.govfrontiersin.org Preclinical studies demonstrated potent anti-cancer effects of navitoclax in ALL xenograft models. nih.gov Navitoclax demonstrated a 61% objective response rate in pediatric xenograft models of high-risk ALL. amegroups.org While venetoclax (B612062), a selective BCL-2 inhibitor, showed an inferior objective response rate (26%) compared to navitoclax in high-risk pediatric ALL xenografts, this suggests that BCL-xL or BCL-w may be critical to the response of this disease to BH3 inhibition. amegroups.org Navitoclax has shown single-agent activity in ALL preclinical models. fnih.org

Chronic Lymphocytic Leukemia (CLL)

Navitoclax has demonstrated significant single-agent activity in patients with relapsed or refractory chronic lymphocytic leukemia (CLL). nih.govfrontiersin.org In a phase I clinical trial, navitoclax administration showed significant anti-tumor efficacy in this patient population. researchgate.net A phase I study including patients with CLL/small lymphocytic leukemia showed that those with CLL demonstrated the greatest clinical response, with a mean progression-free survival (PFS) of 246 days. hematologyandoncology.net Another phase I trial reported a progression-free survival of 25 months in patients with relapsed/refractory CLL, with 31% of patients achieving a partial response, and the majority showing more than a 50% reduction in peripheral lymphocyte count. researchgate.net Navitoclax has shown moderate single-agent efficacy in CLL in Phase 1 trials. nih.govunimelb.edu.au The anti-leukemic activity was observed rapidly, particularly in circulating lymphocyte counts, with maximum clinical responses typically seen within the first 4 months. nih.govfrontiersin.org

Data Table: Single-Agent Navitoclax Efficacy in Relapsed/Refractory CLL (Phase I Studies)

Study TypePatient PopulationEfficacy OutcomeFinding
Phase I hematologyandoncology.netCLL/SLLMean PFS246 days
Phase I researchgate.netRelapsed/Refractory CLLProgression-Free Survival25 months
Phase I researchgate.netRelapsed/Refractory CLLPartial Response Rate31%
Phase I researchgate.netRelapsed/Refractory CLLReduction in Lymphocytes>50% in majority of patients

Lymphoid Malignancies (e.g., B-cell Lymphoma, Follicular Lymphoma, Mantle Cell Lymphoma, Multiple Myeloma)

Navitoclax has been investigated in various lymphoid malignancies. Preclinical studies have demonstrated potent cytotoxic activity of navitoclax in human tumor cell lines derived from B-cell lymphoid malignancies that overexpress BCL-2. nih.gov In vivo studies using xenograft models of B-cell lymphoma and multiple myeloma showed that while single navitoclax treatments fairly inhibited the growth of these tumor types, it significantly potentiated the efficacy of some chemotherapeutic regimens. nih.gov

In Phase 1 trials, oral daily administration of navitoclax has displayed clinically important antitumour activity in several B-cell lymphoid malignancies. nih.gov A phase 2a study in patients with relapsed/refractory lymphoid malignancies, including follicular lymphoma (FL), CLL, SLL, lymphoplasmacytic lymphoma, mantle cell lymphoma, low-grade B-cell lymphoma, and marginal zone B-cell lymphoma, evaluated single-agent navitoclax. nih.govresearchgate.net The objective response rate (ORR) in this study was 23.1% across all treated patients. nih.govresearchgate.net Specifically, the ORR was 9.1% in patients with FL and 33.3% in patients with other lymphoid malignancies (Arm B), which included CLL, SLL, and other indolent B-cell lymphomas. nih.govresearchgate.net Within Arm B, the ORR was 42.9% for CLL patients, 50.0% for lymphoplasmacytic lymphoma, and 100% for low-grade B-cell lymphoma. researchgate.net Antitumour activity was also observed against follicular lymphoma (FL), but was less frequent in earlier studies, with only one patient out of 16 having a > 50% reduction in tumor burden in one study. nih.gov Navitoclax has shown minor activity in lymphoma in Phase 1 trials. nih.govunimelb.edu.au

Data Table: Single-Agent Navitoclax Efficacy in Relapsed/Refractory Lymphoid Malignancies (Phase 2a Study)

Lymphoid Malignancy SubtypeNumber of Patients EvaluatedObjective Response Rate (ORR) (%)
All Lymphoid Malignancies2623.1 nih.govresearchgate.net
Follicular Lymphoma (FL)119.1 nih.govresearchgate.net
Other Lymphoid Malignancies (Arm B)1533.3 nih.govresearchgate.net
CLL742.9 researchgate.net
SLL20 researchgate.net
Lymphoplasmacytic Lymphoma250.0 researchgate.net
Mantle Cell Lymphoma20 researchgate.net
Low-grade B-cell Lymphoma1100.0 researchgate.net
Marginal Zone B-cell Lymphoma10 researchgate.net

Oral Cancer

Studies have revealed the apoptotic activity of navitoclax in human oral cancer-derived cell lines and mouse xenograft models. nih.gov An in vitro study showed that navitoclax reduced the viability and stimulated cell death of HSC-3 and HSC-4 oral cancer cell lines. nih.gov An in vivo study using oral cancer xenograft mice treated with navitoclax exhibited a significant anti-tumor effect. nih.gov Navitoclax works as an ER stress activator in mediating the apoptotic mechanism of oral cancer cells. nih.gov

Combination Therapy Research

Combining multiple anti-cancer agents is a widely explored strategy in oncology aimed at improving therapeutic outcomes and reducing the likelihood of resistance and recurrence. mdpi.comnih.gov Navitoclax has been widely examined in combination with other therapies in numerous solid tumors and hematologic malignancies. researchgate.net

Rationale for Combination Approaches (Synergistic Interactions, Overcoming Resistance)

The rationale behind combining navitoclax with other agents stems from its mechanism of action as a BCL-2 family inhibitor. By blocking key anti-apoptotic proteins, navitoclax can prime cancer cells for apoptosis. However, the presence of other anti-apoptotic proteins like MCL-1 can limit its effectiveness as a single agent. aacrjournals.org Combining navitoclax with agents that can downregulate or neutralize MCL-1, or those that activate pro-apoptotic proteins, is predicted to result in synergistic anti-tumor activity. aacrjournals.org This synergistic interaction can lead to enhanced cell death compared to either agent alone. nih.gov Furthermore, combination strategies aim to overcome both intrinsic and acquired resistance mechanisms that cancer cells may develop against single-agent therapies. nih.govnih.gov For instance, combining navitoclax with other targeted therapies or chemotherapeutic agents can simultaneously target multiple pathways essential for cancer cell survival and proliferation, making it more difficult for resistant clones to emerge. nih.gov

Combinations with Chemotherapeutic Agents (e.g., Paclitaxel (B517696), Gemcitabine (B846), Docetaxel (B913), Irinotecan (B1672180), Bendamustine (B91647), Rituximab)

Preclinical studies have demonstrated that navitoclax can enhance the activity of various chemotherapeutic agents across different tumor types. aacrjournals.org The ability of navitoclax to synergize with these agents has been associated with the downmodulation of MCL-1 and/or upregulation of pro-apoptotic proteins like Bim. aacrjournals.org

Research findings on combinations with specific chemotherapeutic agents include:

Docetaxel: Navitoclax has been shown to significantly enhance the anti-tumor activity of docetaxel in both in vitro and in vivo models. tandfonline.com Docetaxel, a cytotoxic agent that stabilizes tubulin, can also neutralize MCL-1 function, providing a mechanistic rationale for this combination. tandfonline.com A Phase I study evaluated the combination of navitoclax plus docetaxel in patients with advanced solid tumors, with observed partial responses in some patients. tandfonline.com

Gemcitabine: In malignant meningioma cells, gemcitabine combined with everolimus (B549166) has shown synergistic growth inhibitory effects. mdpi.comresearchgate.net Navitoclax further enhanced the effects of this combination by inducing apoptotic cell death. mdpi.comresearchgate.net

Irinotecan: While not explicitly detailed in the provided search results for combination with navitoclax, irinotecan is a topoisomerase I inhibitor used in cancer treatment. wikipedia.orgprobes-drugs.org Its potential in combination with navitoclax would likely be explored based on the rationale of targeting different survival pathways.

Bendamustine: Bendamustine is an alkylating agent used in treating various lymphomas and leukemias. wikipedia.orgwikidata.org Research into combining bendamustine with navitoclax would likely investigate potential synergistic cytotoxic effects.

Rituximab (B1143277): Rituximab is a monoclonal antibody targeting CD20, used in treating B-cell lymphomas and leukemias. Combinations with navitoclax, which targets BCL-2 family proteins often overexpressed in these malignancies, are a subject of research.

Data on specific outcomes of navitoclax in combination with chemotherapeutic agents in clinical studies are summarized in research. mdpi.comresearchgate.net

Combinations with Other Targeted Therapies

Combining navitoclax with other targeted therapies that modulate different survival pathways or target specific molecular alterations in cancer cells is another key area of research.

BCL-2 Inhibitors (e.g., Venetoclax)

Navitoclax targets BCL-2, BCL-xL, and BCL-w, while venetoclax is a more selective inhibitor primarily targeting BCL-2. nih.govashpublications.org Combining navitoclax with venetoclax allows for broader inhibition of anti-apoptotic BCL-2 family proteins, which can be particularly relevant in malignancies where multiple family members contribute to survival or resistance. Research is investigating the combination of navitoclax with venetoclax, including in pediatric populations. researchgate.netclinicaltrials.eu Preclinical studies have shown synergistic effects by combining inhibitors targeting BCL-xL (like navitoclax) and MCL-1. nih.gov

JAK Inhibitors (e.g., Ruxolitinib) in Myelofibrosis

Myelofibrosis (MF) is a myeloid neoplasm characterized by bone marrow fibrosis and splenomegaly. bloodresearch.or.kr JAK inhibitors, such as ruxolitinib (B1666119), are standard treatments for MF, improving splenomegaly and symptoms but with limited impact on the underlying disease biology. bloodresearch.or.kr Navitoclax, with its ability to induce apoptosis, has been investigated in combination with ruxolitinib to potentially enhance therapeutic outcomes in MF. bloodresearch.or.kr

Phase II studies demonstrated that adding navitoclax to ruxolitinib resulted in durable spleen volume responses, improved total symptom scores, and improvements in hemoglobin levels and bone marrow fibrosis in patients with persistent or progressive MF. ashpublications.orghealthtree.org The Phase III TRANSFORM-1 trial evaluated navitoclax plus ruxolitinib versus placebo plus ruxolitinib in JAK inhibitor-naïve MF patients. ashpublications.orgascopost.com The trial met its primary endpoint of a 35% or greater reduction in spleen volume at week 24, with the combination achieving a significantly higher rate compared to placebo plus ruxolitinib (63.2% vs. 31.5%, p<0.0001). ashpublications.orghealthtree.orgascopost.com Spleen volume reduction at any time was also greater with the combination (77% vs. 42%). ashpublications.orgascopost.com

Data Table: TRANSFORM-1 Trial (Navitoclax + Ruxolitinib vs. Placebo + Ruxolitinib) ashpublications.orghealthtree.orgascopost.com

EndpointNavitoclax + RuxolitinibPlacebo + Ruxolitinibp-value
SVR35 at Week 2463.2%31.5%<0.0001
SVR35 at Any Time77%42%Not reported
Median time to first SVR3512.3 weeks12.4 weeksNot reported
Median duration of SVR35Not reached19.4 monthsNot reported
Mean change in TSS at Week 24-9.7-11.10.2852

SVR35: Spleen Volume Reduction of ≥35%; TSS: Total Symptom Score

Survivin Inhibitors (e.g., Everolimus)

Survivin is a member of the inhibitors of apoptosis proteins (IAP) family, which is often overexpressed in cancer and contributes to resistance. nih.gov Research has explored combining navitoclax with inhibitors of survivin to overcome resistance mechanisms. nih.gov

In breast cancer cells, resistance to navitoclax monotherapy has been observed. nih.gov Studies have investigated combining navitoclax with everolimus, an mTOR inhibitor which can indirectly target survivin. nih.govnih.gov In navitoclax-resistant breast cancer cell lines (MCF-7), the combination of navitoclax and everolimus synergistically reduced survivin expression and induced cell death. nih.gov This suggests that targeting survivin can overcome resistance to navitoclax and may be a strategy for treating breast cancer patients. nih.govdrugpatentwatch.com Further preclinical studies using this combination against various breast cancer cell lines are warranted to broaden clinical data. nih.gov

HDAC Inhibitors (e.g., Vorinostat)

Combining navitoclax with Histone Deacetylase (HDAC) inhibitors, such as vorinostat (B1683920), has demonstrated synergistic anti-tumor effects in preclinical models, particularly in small cell lung cancer (SCLC). guidetopharmacology.orgfrontiersin.orgresearchgate.netaacrjournals.orgaacrjournals.org The rationale behind this combination lies in the ability of HDAC inhibitors to upregulate the expression of pro-apoptotic proteins like Noxa and BIM. frontiersin.orgresearchgate.netaacrjournals.orgaacrjournals.org Increased levels of Noxa and BIM can displace other pro-apoptotic proteins from anti-apoptotic BCL-2 family members, including the targets of navitoclax (BCL-XL and MCL-1), thereby lowering the apoptotic threshold and enhancing sensitivity to navitoclax. frontiersin.orgresearchgate.netaacrjournals.org

Research findings indicate that the combination of vorinostat and navitoclax significantly enhanced apoptosis in SCLC cell lines, including those that were resistant to navitoclax monotherapy. guidetopharmacology.orgfrontiersin.orgresearchgate.netaacrjournals.orgaacrjournals.org The mechanism of cell death induced by this combination can be dependent on Noxa in some cell lines, while in others, it is attributed to the blocking of BCL-XL and the subsequent release of BAK from BCL-XL and MCL-1. frontiersin.orgresearchgate.netaacrjournals.org Synergy between navitoclax and another HDAC inhibitor, entinostat, has also been observed in MYC-amplified medulloblastoma cells, suggesting a broader applicability of this combination strategy. kuleuven.be

CDK5 Inhibitors

Inhibition of Cyclin-Dependent Kinase 5 (CDK5) presents another strategy to enhance the efficacy of navitoclax, particularly in cancers where MCL-1 plays a significant survival role. CDK5 is known to regulate the stability of MCL-1, an anti-apoptotic protein that can confer resistance to BCL-2/BCL-XL inhibitors like navitoclax. frontiersin.orgnih.gov Inhibition of CDK5 can lead to the breakdown of MCL-1. frontiersin.orgnih.gov

Studies have shown that combining a CDK5 inhibitor with navitoclax can synergistically induce apoptosis by simultaneously targeting both BCL-XL (via navitoclax) and MCL-1 (via CDK5 inhibition). frontiersin.orgnih.gov For instance, the combined treatment of a CDK5 inhibitor analogue (analogue 24) and navitoclax synergistically stimulated apoptosis and suppressed cancer cell growth in pancreatic cancer cell lines. frontiersin.orgnih.govnih.gov This synergy was attributed to the essential requirement of inhibiting both BCL-XL and MCL-1 to effectively trigger apoptosis in these cells. frontiersin.orgnih.gov The increased apoptosis was evidenced by an increase in caspase 3/7 activity. frontiersin.org

MEK/PI3K Inhibitors

Combinations of navitoclax with inhibitors of the MEK and PI3K pathways have been investigated to target aberrant signaling crucial for cancer cell survival and proliferation. The RAS-MAPK and PI3K-AKT pathways are frequently activated in various cancers and can contribute to resistance to apoptosis.

Research indicates that combining navitoclax with MEK inhibitors can be a promising strategy, particularly in cancers with mutations in the RAS-MAPK pathway. aacrjournals.orgoctagonchem.com MEK inhibition can lead to the stabilization of the pro-apoptotic protein BIM, increasing the sensitivity of cancer cells to BCL-2 family inhibitors like navitoclax. aacrjournals.orgoctagonchem.comnih.gov A Phase I/II study evaluated the combination of navitoclax and the MEK inhibitor trametinib (B1684009) in patients with KRAS or NRAS-mutant advanced solid tumors. researchgate.netresearchgate.net While the combination was generally tolerable, durable clinical responses were observed in patients with RAS-mutant gynecologic cancers. researchgate.netresearchgate.net Preclinical studies have also shown synergy between navitoclax and the MEK inhibitor selumetinib (B1684332) in various KRAS mutant cell lines. nih.gov

Combinations of navitoclax with PI3K inhibitors have also shown promise. The PI3K-AKT pathway can promote cell survival, and its inhibition can potentially enhance the effects of BCL-2 family inhibition. Studies have demonstrated that combining navitoclax with PI3K inhibitors, such as GDC-0941 or Alpelisib, can lead to synergistic inhibition of cancer cell growth and induction of apoptosis in various cancer types, including glioblastoma and Merkel cell carcinoma. nih.govnih.govmdanderson.org The synergy with PI3K inhibitors can involve the downregulation of MCL-1 and modulation of pro-apoptotic proteins like BAD. nih.gov Synergy has also been observed with the PI3K/MTOR inhibitor copanlisib (B1663552) in PIK3CA mutant colorectal cancer, predominantly through BCL-XL inhibition by navitoclax. labsolu.ca

A summary of clinical findings for the navitoclax and trametinib combination is presented in the table below:

Tumor Type (RAS-mutant)Evaluable Patients at RP2DPartial Response (PR) Rate at RP2DMedian Duration of Response (RP2D)
Gynecologic Cancers2133.3%8.2 months
Colorectal CancerNot specified (No PRs)0%Not applicable
NSCLCNot specified (No PRs)0%Not applicable
Pancreatic CancerNot specified (No PRs)0%Not applicable

Data based on a Phase I/II study of navitoclax and trametinib in RAS-mutant solid tumors. researchgate.netresearchgate.net

ATR Inhibitors

Preclinical research has suggested that combining navitoclax with ATR inhibitors may be a relevant strategy in certain cancer types. ATR (Ataxia-Telangiectasia and Rad3-related) is a key kinase involved in the DNA damage response, and its inhibition can lead to replication stress and cell death, particularly in cancers with existing DNA repair deficiencies. onclive.com

Research in TP53-mutated SCLC has highlighted the potential efficacy of pairing navitoclax with ATR inhibitors. hiv.govaacrjournals.org While specific detailed research findings on the combined mechanism of action of navitoclax and ATR inhibitors were not extensively available in the provided search results, the rationale for such a combination could involve targeting complementary survival pathways and enhancing DNA damage-induced apoptosis. ATR inhibitors can induce DNA damage and replication stress, while navitoclax can lower the apoptotic threshold, potentially leading to synergistic cell killing.

HSP90 Inhibitors

Combining navitoclax with Heat Shock Protein 90 (HSP90) inhibitors has shown synergistic anti-cancer effects in preclinical models. HSP90 is a molecular chaperone that is crucial for the stability and function of many oncoproteins involved in cancer cell growth and survival, including some anti-apoptotic proteins. aacrjournals.orgspandidos-publications.com

Studies have demonstrated that the combination of navitoclax and HSP90 inhibitors can suppress the viability of cancer cells via the induction of apoptotic signaling pathways. aacrjournals.orgspandidos-publications.com For instance, the combination of navitoclax and the HSP90 inhibitor Debio-0932 exhibited synergistic activity and induced intrinsic apoptosis in human prostate cancer cell lines. Similarly, dual targeting of HSP90 and BCL-2 with inhibitors like BIIB021 (an HSP90 inhibitor) and navitoclax has shown synergistic anticancer activity in breast cancer cell lines. aacrjournals.orgspandidos-publications.com Another study reported synergistic anticancer effects with the combination of the BCL-2 inhibitor ABT-737 (an analogue of navitoclax) and the HSP90 inhibitor NVP-AUY922 in SCLC, suggesting that HSP90 inhibition can enhance the effects of BCL-2 family targeting. aacrjournals.org

PARP Inhibitors (e.g., Olaparib)

The combination of navitoclax with Poly(ADP-ribose) Polymerase (PARP) inhibitors, such as olaparib (B1684210) and rucaparib, has emerged as a promising strategy, particularly in ovarian cancer and triple-negative breast cancer. harvard.eduresearchgate.netnih.govhiv.gov PARP inhibitors exploit the concept of synthetic lethality in cancers with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations, by impairing DNA repair and leading to cell death. nih.govresearchgate.net However, resistance to PARP inhibitors can develop.

Research indicates that PARP inhibitors can induce a senescence-like state in cancer cells. harvard.edunih.gov Senescent cells can remain viable and contribute to therapeutic resistance and disease recurrence. Navitoclax, with its senolytic properties, can target these senescent cells and induce apoptosis, thereby enhancing the anti-tumor effects of PARP inhibitors and potentially overcoming resistance. harvard.edunih.gov

Synergy between navitoclax and PARP inhibitors has been observed in preclinical models, particularly in ovarian carcinomas harboring alterations in BRCA1/2, BARD1, or MSH2/6. hiv.gov This combination has been shown to enhance the induction of apoptosis. hiv.gov A Phase I clinical trial (Exactis-03) is currently evaluating the safety and recommended Phase II dose of the combination of olaparib and navitoclax in women with high-grade serous ovarian cancer and triple-negative breast cancer. harvard.eduresearchgate.net This trial is investigating the strategy of targeting olaparib-induced senescence with navitoclax. harvard.edu Another PARP inhibitor, veliparib, has also been investigated in combination with navitoclax in ovarian cancer, aiming to induce death in senescent cells caused by veliparib.

EGFR Inhibitors (e.g., Erlotinib)

Preclinical studies have explored the combination of navitoclax with Epidermal Growth Factor Receptor (EGFR) inhibitors, such as erlotinib (B232), in various solid tumors. EGFR signaling plays a crucial role in the proliferation and survival of many cancer cells.

Research has shown that navitoclax can enhance the activity of erlotinib in preclinical models of lung and ovarian cancer. The synergy may be related to erlotinib's ability to affect anti-apoptotic and pro-apoptotic proteins. Erlotinib has been shown to downregulate MCL-1 and upregulate the pro-apoptotic protein BIM, which can contribute to sensitizing cancer cells to the effects of navitoclax.

A Phase I study evaluated the combination of navitoclax and erlotinib in patients with advanced solid tumors. While this study did not report objective responses, disease control was observed in a subset of treated patients. This suggests that while the combination may not lead to tumor shrinkage in all cases, it could potentially stabilize disease progression in some patients.

SMAC Mimetics

SMAC mimetics are a class of drugs that mimic the activity of the second mitochondrial-derived activator of caspases (SMAC) protein, promoting apoptosis by inhibiting inhibitor of apoptosis proteins (IAPs) nih.gov. Research has explored the potential for synergistic activity when combining navitoclax with SMAC mimetics in oncology. Studies have demonstrated that the combination of a SMAC mimetic (such as LCL161 or Birinapant) and a BCL-2 inhibitor like navitoclax can result in cytotoxic effects in cancer cells nih.govoncotarget.com. This combination has shown therapeutic efficacy in preclinical models, including in tyrosine aminoacyl-tRNA synthase (YARS)-positive breast cancer cells, by targeting necrosome complexes nih.gov. In paclitaxel-resistant triple negative breast cancer cells, SMAC mimetics and BH3 mimetics like navitoclax were identified as potent targeted therapies for residual cells after paclitaxel treatment oncotarget.com. Preclinical studies have also indicated that combining anti-CD3 antibodies with navitoclax shows activity in T-cell acute lymphoblastic leukemia (T-ALL) ashpublications.org.

Proteasome Inhibitors (e.g., Bortezomib)

Proteasome inhibitors, such as Bortezomib, are a class of drugs that block the action of proteasomes, cellular complexes responsible for protein degradation wikipedia.orgfishersci.ca. Inhibition of proteasomes can lead to the accumulation of ubiquitinated proteins, disruption of cellular homeostasis, and induction of apoptosis mims.com. The combination of navitoclax with proteasome inhibitors has been investigated to enhance anti-cancer activity. Preclinical studies have shown that navitoclax can potentiate the activity of Bortezomib in several models of hematologic malignancies aacrjournals.org. Research in non-small cell lung cancer (NSCLC) cells with oncogenic mutant p53 alleles demonstrated that Bortezomib and navitoclax were synergistically cytotoxic in vitro and effectively limited tumor growth in xenograft models biorxiv.org. Furthermore, Bortezomib can synergistically reduce the expression of mutated p53 proteins in NSCLC when used with treatments similar to physachenolide C, such as venetoclax and navitoclax mdpi.com. A previous study also demonstrated that the combination of Navitoclax with Carfilzomib, another proteasome inhibitor, potentiated apoptotic induction in 3D spheroids of pancreatic tumor cells nih.gov.

Anti-PD-1/PD-L1 Therapy

Anti-PD-1/PD-L1 therapies are a type of immunotherapy that targets the programmed cell death protein 1 (PD-1) or its ligand (PD-L1), pathways that can be exploited by cancer cells to evade the immune system frontiersin.org. By blocking these checkpoints, these therapies aim to unleash the immune response against cancer frontiersin.orgfrontiersin.org. Research is exploring the potential for combining navitoclax with anti-PD-1/PD-L1 therapy. Elevated MYC expression in tumor cells can sensitize them to apoptosis, and studies have shown that pharmacological activation of AMPK strongly synergizes with BCL-2/BCL-XL inhibitors like navitoclax to activate apoptosis nih.gov. In a model of MYC-driven breast cancer, metformin (B114582) combined with navitoclax or venetoclax efficiently inhibited tumor growth and induced tumor infiltration by immune cells nih.gov. A two-step treatment regimen involving neoadjuvant metformin plus venetoclax followed by adjuvant metformin plus venetoclax plus anti-PD-1 treatment led to durable antitumor responses in this model nih.gov. While the direct combination of navitoclax with anti-PD-1/PD-L1 therapy is an area of ongoing research, the interplay between apoptosis induction by BCL-2 family inhibitors and the immune response suggests potential for such combinations frontiersin.orgnih.gov.

Combination with Radiation Therapy

Radiation therapy is a common cancer treatment that uses high-energy radiation to kill cancer cells and shrink tumors. Combining targeted therapies with radiation therapy can enhance treatment efficacy nih.govresearchgate.net. Navitoclax has been investigated for its potential to enhance the effects of radiation therapy. Studies have demonstrated that navitoclax can potentiate the cytotoxic effect of antimitotic drugs, which can induce mitotic arrest, by accelerating apoptosis aacrjournals.org. Research in malignant meningioma cells showed that gemcitabine radiosensitization induced cellular senescence, and navitoclax enhanced the therapeutic effects of the combination of gemcitabine and radiation by inducing apoptotic cell death in senescent cells oup.com. This suggests that navitoclax can act as a senolytic agent in this context, eliminating therapy-induced senescent cells wikipedia.orgoup.comaacrjournals.org. The combination of radiation with PARP inhibitors has also been shown to enhance senescence and sensitivity to navitoclax in triple-negative breast tumor cells mdpi.com.

Future Directions and Research Gaps

Optimizing Dosing Strategies for Efficacy and Safety Optimizing dosing strategies is essential to improve the efficacy and safety profile of navitoclax, particularly to mitigate thrombocytopenia.octagonchem.comWhile strategies like intermittent dosing or a lead-in dose have been explored to manage thrombocytopenia, further investigation is needed to define optimal dosing schedules.octagonchem.comresearchgate.netnih.govmedscape.comFuture research should focus on dose optimization, potentially through combination regimens that allow for lower effective doses of navitoclax.octagonchem.comThe observation that optimized dosing levels of navitoclax may provide efficacy without severe thrombocytopenia is of significant interest and warrants further study.nih.govThe development of novel approaches, such as platelet-sparing BCL-X PROTACs, represents a potential future direction to achieve the therapeutic benefits of BCL-X inhibition while minimizing hematologic toxicity.aacrjournals.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Navitoclax24823730
Venetoclax (B612062)49846579
Rituximab (B1143277)5963207
Ruxolitinib (B1666119)5330911
Paclitaxel (B517696)36314
Docetaxel (B913)36753
Gemcitabine (B846)60750
Irinotecan (B1672180)60838
Olaparib (B1684210)23721772
Erlotinib (B232)176871
Trametinib (B1684009)11975175
Carboplatin30310
Eribulin11683419
Fludarabine439386
Cyclophosphamide3116
Bendamustine (B91647)656281
Pomalidomide21632457
Dexamethasone5742
Carfilzomib10128452
Ibrutinib24821745
Selinexor57333984
Imetelstat11265937
Topotecan60700
Vistusertib24883607
BI25369916379
Debio-093225238154
MRX-2843136044727
ABT-7371558871
ABT-19949846579
ABT-26324823730
DT2216140125666

Data Tables

Based on the search results, detailed quantitative data tables directly related to future directions and research gaps for Navitoclax are limited within the scope of the provided outline sections. Most detailed data tables in the search results pertain to past clinical trial outcomes (response rates, survival, adverse events) which are explicitly excluded by the instructions. However, some results mention specific findings that inform future research.

For example, the REFINE study of navitoclax with ruxolitinib in myelofibrosis showed specific response rates that drive future investigation ascopubs.org:

Table 1: Select Outcomes from REFINE Study (Navitoclax + Ruxolitinib in Myelofibrosis)

EndpointResult at Week 24Result at Any TimeEstimated Median Duration
SVR26.5%41%13.8 months
TSS30% (6 of 20)Not specifiedNot specified
Anemia ResponseNot specified64% (7 of 11)Not specified
BMF ImprovementNot specified33% (11 of 33)Not specified

Note: This table presents data that informs the rationale for ongoing Phase III trials, representing a key future direction.

Another study highlighted the correlation of biomarkers with outcomes in SCLC, suggesting their use in future studies valuebasedcancer.com:

Table 2: Correlation of Biomarkers with Clinical Benefit in SCLC (Exploratory Analysis)

BiomarkerCorrelation with Clinical BenefitRelevance for Future Research
Plasma pro–gastrin-releasing peptide (pro-GRP)Associated with clinical benefit; strong association with tumor Bcl-2 copy number. valuebasedcancer.comPotential predictive biomarker for response to Bcl-2-directed therapy in future studies. valuebasedcancer.com
Cytokeratin 19 fragment antigen 21-1Correlated with clinical benefit. valuebasedcancer.comPutative biomarker for future investigation. valuebasedcancer.com
Neuron-specific enolaseCorrelated with clinical benefit. valuebasedcancer.comPutative biomarker for future investigation. valuebasedcancer.com
Circulating tumor cell numberCorrelated with clinical benefit. valuebasedcancer.comPutative biomarker for future investigation. valuebasedcancer.com
Tumor Bcl-2 copy numberStrong association with pro-GRP level. valuebasedcancer.comPotential predictive biomarker for response. valuebasedcancer.com

Note: This table summarizes exploratory findings that suggest avenues for future biomarker-driven research with navitoclax.

Further detailed research findings driving future directions include the observation that navitoclax significantly enhances the antitumor activity of docetaxel in preclinical models tandfonline.com, and that combining BI2536 with navitoclax dramatically reduces mitotic slippage in lung cancer cells in preclinical models mdpi.com. The identification of an 18-gene navitoclax resistance signature in triple-negative breast cancer cells also represents a detailed research finding that can guide future clinical biomarker studies nih.gov.

常见问题

Q. What is the molecular mechanism of Navitoclax in inducing apoptosis, and how is this utilized in experimental cancer models?

Navitoclax inhibits anti-apoptotic BCL-2 family proteins (BCL-xL, BCL-2, BCL-w) with Ki values ≤1 nM, promoting mitochondrial outer membrane permeabilization and caspase activation . In preclinical models, this mechanism is leveraged by administering Navitoclax at doses calibrated to tumor type and microenvironment. For example, in vitro studies often use 0.1–1 µM concentrations to induce apoptosis in hematologic malignancies, while in vivo xenograft models require 50–100 mg/kg/day dosing to achieve therapeutic plasma levels .

Q. What are the standard in vitro and in vivo dosing protocols for Navitoclax in preclinical studies?

Model TypeConcentration/DoseDurationKey Biomarkers Measured
In vitro0.1–1 µM24–72 hoursCaspase-3 activation, Annexin V staining
In vivo (mice)50–100 mg/kg/day (oral)14–21 daysTumor volume regression, platelet counts
Thrombocytopenia is a common dose-limiting toxicity due to BCL-xL inhibition in platelets, necessitating weekly CBC monitoring in animal studies .

Q. How do researchers validate target engagement of Navitoclax in cellular assays?

Target engagement is confirmed via immunoblotting for BCL-2/BCL-xL protein suppression and downstream markers like cleaved PARP or cytochrome c release. Co-treatment with ABT-199 (a BCL-2-selective inhibitor) can isolate BCL-xL-specific effects . Flow cytometry is used to quantify apoptotic cells (Annexin V+/PI−) in treated vs. control cohorts .

Advanced Research Questions

Q. What methodologies address conflicting data on Navitoclax efficacy in liquid vs. solid tumors?

Discrepancies arise from tumor microenvironment differences (e.g., stromal cell interactions in solid tumors) and variable expression of BCL-2 family proteins. Researchers employ single-cell RNA sequencing to map BCL-2/BCL-xL expression heterogeneity and prioritize tumors with high BCL-xL dependency . For solid tumors, combination therapies with BH3 mimetics or senolytics (e.g., dasatinib) are tested to overcome resistance .

Q. How can researchers optimize Navitoclax combination regimens with JAK inhibitors like Ruxolitinib in myelofibrosis models while managing thrombocytopenia risks?

In the REFINE trial, Navitoclax (50–150 mg/day) combined with Ruxolitinib improved bone marrow fibrosis (BMF) and variant allele frequency (VAF) reduction in 34 myelofibrosis patients. To mitigate thrombocytopenia, staggered dosing (e.g., Navitoclax administered after platelet recovery post-Ruxolitinib) and thrombopoietin agonists are evaluated . Preclinical models use genetic knockout of BCL-xL in megakaryocytes to study platelet-sparing strategies .

Q. What experimental approaches resolve contradictory findings between Navitoclax’s pro-apoptotic efficacy in vitro and limited clinical translation?

Discrepancies often stem from poor pharmacokinetic/pharmacodynamic (PK/PD) alignment in humans. Researchers use patient-derived xenografts (PDX) with humanized liver models to simulate human metabolism. Phase Ib trials incorporate biomarker-driven adaptive designs (e.g., monitoring BCL-2/BCL-xL expression via circulating tumor DNA) to refine dosing .

Q. How do senescence models inform Navitoclax’s role in aging-related diseases beyond oncology?

In aged mice, Navitoclax (50 mg/kg, 3x/week for 4 weeks) cleared senescent neurons, improving hippocampal neurogenesis and memory. Researchers quantify senescence via β-galactosidase staining and p16INK4a expression. However, dosing must balance senolytic effects against BCL-xL-dependent cell survival in non-target tissues .

Methodological Considerations

Q. What statistical frameworks are optimal for analyzing Navitoclax combination therapy data with high inter-patient variability?

Bayesian hierarchical models are recommended to account for variability in drug response. For example, in myelofibrosis trials, posterior probabilities of VAF reduction are calculated using Markov chain Monte Carlo (MCMC) methods, integrating baseline mutation burden and prior treatment history .

Q. How should researchers design experiments to distinguish Navitoclax’s on-target effects from off-target toxicity?

Use isogenic cell lines with CRISPR-mediated BCL-xL/BCL-2 knockouts as controls. In vivo, employ conditional knockout models (e.g., Vav-Cre; Bcl-xLfl/fl mice) to isolate hematopoietic-specific effects. Off-target toxicity is assessed via transcriptomic profiling (RNA-seq) of treated vs. untreated tissues .

Data Interpretation and Reproducibility

Q. How can conflicting results from DNA methylation studies involving Navitoclax be reconciled?

Contradictory findings (e.g., hypermethylation in peripheral blood vs. hypomethylation in tumor tissue) may reflect cell-type-specific epigenetic regulation. Researchers should perform cell-sorting (e.g., CD45+ depletion) before bisulfite sequencing and validate results in orthogonal cohorts .

Q. What criteria establish Navitoclax’s synergistic vs. additive effects in combination therapies?

Synergy is quantified using the Chou-Talalay combination index (CI): CI <1 indicates synergy. For example, Navitoclax + bendamustine-rituximab (BR) in lymphoma models showed CI = 0.3–0.7, with caspase-3 activation as a key mechanistic endpoint .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abt 263
Reactant of Route 2
Reactant of Route 2
Abt 263

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。